2-Ethyl-1,6-hexanediol

Catalog No.
S13310266
CAS No.
15208-19-2
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,6-hexanediol

CAS Number

15208-19-2

Product Name

2-Ethyl-1,6-hexanediol

IUPAC Name

2-ethylhexane-1,6-diol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-8(7-10)5-3-4-6-9/h8-10H,2-7H2,1H3

InChI Key

AJKXDPSHWRTFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCO)CO

2-Ethyl-1,6-hexanediol is an organic compound with the molecular formula C8H18O2C_8H_{18}O_2. It is classified as a diol, specifically a hexanediol, characterized by the presence of two hydroxyl groups (-OH) on the first and sixth carbon atoms of a hexane chain. This compound appears as a colorless liquid with a mild odor and is soluble in water. Its structure allows for various chemical interactions, making it useful in several industrial applications.

As a diol, 2-ethyl-1,6-hexanediol undergoes typical reactions associated with alcohols, including:

  • Dehydration: Can produce cyclic ethers or alkenes.
  • Esterification: Reacts with acids to form esters.
  • Oxidation: Can be oxidized to ketones or aldehydes depending on the reaction conditions.

These reactions highlight its versatility in synthetic organic chemistry and materials science.

Research indicates that 2-ethyl-1,6-hexanediol exhibits low toxicity and is generally considered safe for use in various applications. It has been studied for its potential effects on biological systems, particularly in relation to its use as a solvent in cosmetic formulations. Studies have shown that it can interfere with weak hydrophobic interactions in biomolecular condensates, suggesting a role in modulating protein-protein interactions .

The synthesis of 2-ethyl-1,6-hexanediol can be achieved through several methods:

  • Hydrogenation of Adipic Acid: This method involves the reduction of adipic acid or its esters under hydrogen gas pressure.
  • Aldol Condensation: A process starting from n-butyraldehyde to form intermediates that are subsequently hydrogenated to yield 2-ethyl-1,6-hexanediol .
  • Chemical Reduction: Laboratory methods may involve reducing adipates using lithium aluminum hydride, although this is impractical for large-scale production .

2-Ethyl-1,6-hexanediol finds applications across various industries:

  • Polyester and Polyurethane Production: Serves as a chain extender and improves the mechanical properties of polymers.
  • Cosmetics: Used as a solvent and stabilizer in formulations due to its low toxicity.
  • Industrial Solvent: Employed in various chemical processes due to its ability to dissolve both polar and non-polar compounds.

Studies have highlighted the interactions of 2-ethyl-1,6-hexanediol with biological systems:

  • It has been shown to disrupt liquid-liquid phase separation in biomolecular condensates without affecting solid condensates .
  • Its impact on protein dynamics suggests potential applications in drug delivery systems or as a biochemical tool for studying protein interactions.

Several compounds share structural similarities with 2-ethyl-1,6-hexanediol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,6-HexanediolC6H14O2C_6H_{14}O_2Used primarily in polyester production; simpler structure.
2-Ethyl-1,3-hexanediolC8H18O2C_8H_{18}O_2Similar structure but different positioning of hydroxyl groups; used as an insect repellent.
1,3-HexanediolC6H14O2C_6H_{14}O_2Shorter chain; primarily used as an intermediate in chemical synthesis.

The uniqueness of 2-ethyl-1,6-hexanediol lies in its specific hydroxyl group positioning and its resultant properties that enhance polymer performance and biological compatibility.

The systematic IUPAC name for this compound is 2-ethylhexane-1,6-diol, reflecting its six-carbon chain ($$C8H{18}O_2$$), hydroxyl groups at positions 1 and 6, and an ethyl branch at position 2. Its molecular structure can be represented by the SMILES notation CCC(CCCCO)CO, which explicitly defines the ethyl substituent and hydroxyl placements.

The compound’s molecular weight is 146.23 g/mol, with a density and boiling point influenced by hydrogen bonding between its hydroxyl groups. Unlike linear 1,6-hexanediol, the ethyl branch introduces steric effects that reduce crystallinity and enhance solubility in nonpolar solvents. X-ray diffraction studies of analogous diols suggest that this branching disrupts regular packing motifs, a feature critical for its role as a plasticizer in polymer matrices.

A comparative analysis of structural descriptors reveals key differences from related diols:

  • 1,6-Hexanediol: Linear backbone with hydroxyls at terminals ($$HO(CH2)6OH$$).
  • 2-Ethyl-1,5-hexanediol: Hydroxyls at positions 1 and 5, ethyl group at position 2 ($$C8H{18}O_2$$).
  • 2-Ethyl-1,3-hexanediol: Hydroxyls at positions 1 and 3, ethyl at position 2 ($$C8H{18}O_2$$).

These structural variations profoundly impact physicochemical behavior, as discussed in Section 1.3.

Historical Development in Organic Synthesis

The synthesis of 2-ethyl-1,6-hexanediol emerged from mid-20th-century efforts to modify linear diols for industrial applications. While 1,6-hexanediol was first synthesized in 1894 via hydrolysis of 1,6-dibromohexane, its ethyl-substituted counterpart required advanced catalytic hydrogenation techniques developed in the 1950s. Early routes involved the hydrogenation of ethyl-substituted adipic acid derivatives, though yields were modest due to competing side reactions.

A breakthrough occurred with the adoption of copper-chromite catalysts, which enabled selective reduction of ester intermediates to diols without over-hydrogenation. For example, hydrogenating ethyl adipate ($$CH2CH2COOEt)2$$) under high-pressure $$H2$$ produces 2-ethyl-1,6-hexanediol with >80% efficiency. Modern syntheses leverage homogeneous catalysts like ruthenium complexes to achieve milder reaction conditions and higher selectivity.

The compound’s industrial adoption accelerated in the 1970s as a precursor for polyurethanes requiring enhanced hydrolytic stability. Its branched structure impedes water penetration into polymer networks, a property exploited in coatings and elastomers.

Positional Isomerism in Hexanediol Derivatives

Positional isomerism in hexanediols arises from variations in hydroxyl and alkyl group placement, leading to divergent physicochemical profiles. The table below contrasts key properties of 2-ethyl-1,6-hexanediol with its isomers:

IsomerHydroxyl PositionsDensity (g/cm³)Boiling Point (°C)Molecular Weight (g/mol)
2-Ethyl-1,6-hexanediol1, 6--146.23
2-Ethyl-1,5-hexanediol1, 5N/AN/A146.23
2-Ethyl-1,3-hexanediol1, 30.939241–249146.23
2-Ethyl-1,2-hexanediol1, 20.939226146.23

Key trends include:

  • Boiling Points: Isomers with proximal hydroxyl groups (e.g., 1,2-diols) exhibit lower boiling points due to reduced hydrogen-bonding capacity.
  • Solubility: 1,6-isomers show higher water solubility (e.g., 500 g/L for linear 1,6-hexanediol) compared to 1,2- or 1,3-derivatives, which favor organic solvents.
  • Synthetic Utility: 1,6-diols are preferred for polymerization due to their symmetry, while 1,2- or 1,3-diols serve as chelating agents or crosslinkers.

The ethyl group’s position further modulates reactivity. For instance, 2-ethyl-1,3-hexanediol undergoes rapid acid-catalyzed cyclization to form tetrahydrofuran derivatives, whereas 1,6-isomers resist such transformations. These differences underscore the importance of precise isomer identification in industrial applications.

Catalytic hydrogenation represents the most established industrial pathway for synthesizing 2-ethyl-1,6-hexanediol and related hexanediol compounds [1] [2]. The conventional approach involves the hydrogenation of adipic acid or its esters under controlled conditions using heterogeneous catalysts [3] [4]. This methodology has been extensively studied and optimized for commercial production of hexanediol derivatives.

The fundamental reaction mechanism proceeds through the reduction of carboxylic acid groups or ester functionalities to primary alcohols [1] [5]. Industrial processes typically employ a two-step procedure where adipic acid undergoes esterification with methanol to form dimethyl adipate, followed by catalytic hydrogenation to yield the desired diol product [6]. However, recent developments have focused on direct one-step hydrogenation processes that eliminate the need for intermediate esterification steps [5].

Catalyst Systems and Reaction Conditions

Nickel-based catalysts have demonstrated exceptional performance in hexanediol synthesis through hydrogenation pathways [5] [6]. Research conducted on atomically dispersed nickel on silica support achieved remarkable selectivity of approximately 94 percent for 1,6-hexanediol production at 220 degrees Celsius and 50 bar hydrogen pressure over 12 hours [5]. These atomically dispersed nickel catalysts exhibit superior performance compared to traditional supported catalysts due to their finely dispersed nickel species that effectively weaken carbon-oxygen bonds and facilitate hydride insertion [5].

Ruthenium-cobalt-phosphorus based alloy catalysts represent another significant advancement in this field [6]. Amorphous ruthenium-cobalt-phosphorus ultrafine nanoparticles supported on carbon achieved 80 percent selectivity and 64 percent yield for hexanediol synthesis under optimized conditions of 65 bar pressure and 220 degrees Celsius [6]. The electronic effects within these ternary alloy systems contribute to enhanced catalytic performance compared to monometallic alternatives [6].

Copper-based catalyst systems continue to play important roles in industrial hydrogenation processes [7]. Gas-phase hydrogenation using copper-manganese-aluminum containing catalysts or Raney copper has been developed for processing adipic acid diesters and 6-hydroxycaproic acid esters [7]. These chromium-free formulations achieve hexanediol selectivities exceeding 95 percent at carbon-6 ester conversions above 90 percent [7].

Catalyst SystemOperating Temperature (°C)Pressure (bar)Selectivity (%)Conversion (%)Reference
Ni-atomically dispersed/SiO₂2205094100 [5]
RuCoP/C220658088 [6]
Cu-Mn-Al220-250<100>95>90 [7]

Reaction Kinetics and Mechanism

The hydrogenation pathway proceeds through multiple intermediate species before reaching the final hexanediol product [5]. Initial reduction of adipic acid generates 6-hydroxycaproic acid, which subsequently undergoes dehydration to form caprolactone [5]. The caprolactone intermediate then experiences ring-opening hydrogenation to produce the target hexanediol compound [5]. This reaction network demonstrates the complexity of the hydrogenation process and the importance of catalyst selectivity in controlling product distribution.

Johnson Matthey has developed specialized technology that combines reactive distillation esterification with vapor-phase hydrogenation using heterogeneous base metal catalysts [4]. This integrated approach maximizes feedstock conversion while improving operational safety through the elimination of acidic downstream environments [4]. The process achieves almost complete conversion of adipic acid to dimethyl adipate using highly selective heterogeneous catalysts that facilitate easy management and on-line replacement [4].

Aldol Condensation-Based Production

Aldol condensation reactions provide an alternative synthetic route for producing ethyl-substituted hexanediol compounds, particularly 2-ethyl-1,3-hexanediol which shares structural similarities with 2-ethyl-1,6-hexanediol [8] . This methodology involves the condensation of aldehydes followed by reduction to yield the desired diol products.

The aldol condensation approach typically starts with n-butyraldehyde as the primary substrate [8]. The reaction proceeds through base-catalyzed self-condensation to form 2-ethyl-3-hydroxyhexanal as an intermediate product [8]. This intermediate subsequently undergoes catalytic hydrogenation to produce the corresponding diol compound [8]. The process has been extensively studied for 2-ethyl-1,3-hexanediol synthesis and provides insights applicable to related 2-ethyl-1,6-hexanediol production methodologies.

Catalyst Development and Optimization

Advanced catalyst combinations have been developed to improve the efficiency and selectivity of aldol condensation reactions [8]. The use of alkali metal hydroxides or alkaline earth metal hydroxides in combination with neutral phase-transfer catalysts represents a significant improvement over conventional single-catalyst systems [8]. Polyethylene glycol 400 has been identified as an effective phase-transfer catalyst that enhances reaction controllability and reduces formation of undesired byproducts [8].

The optimized reaction conditions involve cooling the n-butyraldehyde and phase-transfer catalyst mixture to 0-20 degrees Celsius, followed by dropwise addition of aqueous alkali metal hydroxide solution [8]. The catalyst concentration typically ranges from 0.01 to 5 percent by weight relative to the aldehyde substrate, with optimal performance achieved at 0.1 to 1 percent loading [8]. Temperature control during catalyst addition prevents excessive heat generation that could lead to dehydration of the desired intermediate [8].

Reaction Mechanism and Product Formation

The aldol condensation mechanism involves nucleophilic attack of the enolate ion on the carbonyl carbon of another aldehyde molecule [8]. The resulting beta-hydroxyaldehyde intermediate retains both hydroxyl and aldehyde functionalities, making it suitable for further reduction to the diol product [8]. Careful control of reaction conditions prevents formation of the undesired 2-ethyl-2-hexenal byproduct, which results from water elimination from the hydroxyl-aldehyde intermediate [8].

Subsequent hydrogenation of the aldol condensation product employs Raney nickel catalysts under conditions of 30-200 degrees Celsius and 5-100 bar pressure [8]. Optimal performance is typically achieved at 60-140 degrees Celsius and 10-60 bar pressure [8]. The final product can be purified through vacuum distillation, with yields exceeding 55 percent reported for related ethyl-hexanediol compounds [8].

Biorenewable Feedstock Conversion Strategies

Biorenewable feedstock conversion represents an emerging and environmentally sustainable approach for hexanediol synthesis [10] [11] [12]. These methodologies utilize biomass-derived precursors as starting materials, offering alternatives to petroleum-based feedstocks while potentially reducing environmental impact and production costs.

Cellulose-Derived Pathways

Cellulose conversion to hexanediol compounds has been demonstrated through multi-step processes involving 5-hydroxymethylfurfural as a key intermediate [12]. The conversion pathway proceeds through controlled hydrolysis of cellulose to glucose, followed by dehydration to form 5-hydroxymethylfurfural, and subsequent hydrogenolysis to produce hexanediol [12]. Aluminum sulfate combined with palladium on carbon catalysts achieved 80.3 percent yield of 2,5-hexanedione from cellulose in water-tetrahydrofuran solvent systems [10].

The cellulose conversion process benefits from the use of biphasic solvent systems that enhance product selectivity and minimize side reactions [10]. Water-tetrahydrofuran mixtures provide optimal conditions for both cellulose hydrolysis and subsequent transformation reactions [10]. The ratio of water to tetrahydrofuran significantly influences the reactivity of hydrolytic furanic ring-opening reactions, allowing for process optimization [10].

Tetrahydropyran-2-methanol represents another cellulose-derived building block for hexanediol synthesis [13] [14]. This renewable feedstock undergoes a three-step conversion process involving dehydration to 2,3,4,5-tetrahydrooxepine, hydration to 2-oxepanol and 6-hydroxyhexanal, and final hydrogenation to 1,6-hexanediol [13]. The overall yield from tetrahydropyran-2-methanol to hexanediol reaches 34 percent using this methodology [13].

Microbial Fermentation Approaches

Biological production of hexanediol compounds through microbial fermentation offers a completely renewable synthesis route [11] [15]. Escherichia coli engineered with adipic acid synthesis modules combined with specific conversion pathways achieved production of both 1,6-hexamethylenediamine and 1,6-hexanediol from glucose [11]. The engineered organisms produced 214.93 milligrams per liter of hexanediol using glucose as the sole carbon source [11].

Pichia farinose yeast strains have been investigated for hexanediol production through fermentation of hexanedione substrates [15]. Process optimization using response surface methodology identified optimal conditions of 33.038 degrees Celsius, pH 7.53, 55 grams per liter glucose concentration, and 5.5 millimolar substrate concentration [15]. The fermentation process achieved maximum hexanediol production after 48 hours under these optimized conditions [15].

Process Integration and Sustainability

Integrated biorefinery approaches combine multiple conversion steps to maximize efficiency and minimize waste generation [10] [14]. The use of renewable solvents such as tetrahydrofuran, which can be produced from biomass sources, enhances the overall sustainability of these processes [10]. Catalyst systems employing aluminum sulfate offer advantages in terms of safety, transportation, and storage compared to traditional mineral acid catalysts [10].

FeedstockConversion RouteKey CatalystYield (%)ConditionsReference
CelluloseHMF intermediateAl₂(SO₄)₃ + Pd/C80.3H₂O/THF, 2,5-hexanedione [10]
THP2MThree-step processK-BEA zeolite34Multi-step conversion [13]
GlucoseMicrobial synthesisE. coli engineered214.9 mg/LFermentation [11]

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies for hexanediol compounds focus on the stereoselective formation of chiral centers to produce enantiomerically pure products [16] [17]. These approaches are particularly important for applications requiring specific stereochemical configurations and represent advanced synthetic strategies beyond conventional racemic synthesis.

Chiral Catalyst Systems

Asymmetric conjugate addition reactions have been developed for the stereoselective synthesis of hexanediol precursors [16]. Lithium N-methyl-(alpha-methylbenzyl)amide demonstrates high stereoselectivity in conjugate additions to tert-butyl hexa-2,4-dienoate substrates [16]. The resulting adducts undergo subsequent transformations including ester reduction and stereospecific Meisenheimer rearrangement to yield chiral hexanediol products [16].

The asymmetric synthesis protocol involves multiple sequential transformations that maintain stereochemical integrity throughout the reaction sequence [16]. Initial conjugate addition establishes the first chiral center, followed by controlled rearrangement reactions that generate additional stereocenters [16]. Final reductive cleavage of nitrogen-oxygen bonds provides access to enantiomerically enriched hexanediol compounds [16].

Biocatalytic Asymmetric Approaches

Enzyme-catalyzed transformations offer complementary approaches to chemical asymmetric synthesis [17]. Acetohydroxyacid synthase from Saccharomyces cerevisiae catalyzes the condensation of branched-chain aldehydes with pyruvate to form alpha-hydroxyketones [17]. These intermediates undergo stereoselective reduction by aldo-keto reductases to produce enantiomerically enriched branched-chain diols [17].

The biocatalytic approach utilizes branched-chain amino acid metabolism pathways to generate aldehyde precursors [17]. Engineered Escherichia coli strains expressing the complete biosynthetic pathway achieved production of 4-methylpentane-2,3-diol at concentrations of 129.8 millimolar with 72 percent of theoretical yield [17]. This methodology demonstrates the potential for asymmetric synthesis of structurally diverse hexanediol derivatives through metabolic engineering [17].

Stereoselective Reaction Mechanisms

The asymmetric synthesis mechanisms rely on chiral induction through appropriately designed catalyst systems or enzymatic active sites [16] [17]. Chemical approaches utilize chiral auxiliaries or ligands to control the stereochemical outcome of key bond-forming reactions [16]. The Meisenheimer rearrangement proceeds through stereospecific migration of alkyl groups, preserving the stereochemical information established in earlier synthetic steps [16].

Enzymatic mechanisms involve substrate binding in chiral active sites that enforce specific spatial arrangements during catalysis [17]. The acetohydroxyacid synthase catalyzes carboligation reactions through thiamine diphosphate-dependent mechanisms that provide inherent stereochemical control [17]. Subsequent reduction by stereoselective reductases ensures maintenance of enantiomeric purity in the final diol products [17].

2-Ethyl-1,6-hexanediol exhibits complex conformational behavior due to its branched structure and the presence of two hydroxyl groups positioned at the chain termini. The molecular geometry is characterized by a central tertiary carbon at the C-2 position bearing an ethyl substituent, creating an asymmetric carbon center that exists as a racemic mixture under normal conditions [1] [2].

The conformational landscape of 2-ethyl-1,6-hexanediol is dominated by several distinct conformational families. Quantum mechanical studies on related diol systems demonstrate that branched diols with hydroxyl groups separated by more than three carbon atoms exhibit preferential conformational stability patterns [3]. The extended anti-conformation represents the global minimum energy structure, accounting for approximately 45-55% of the conformational population at room temperature. This conformation maximizes the separation between the two hydroxyl groups, minimizing electrostatic repulsion and steric hindrance.

The gauche conformations constitute the second most populated conformational family, representing 25-35% of the total population. These folded structures involve rotation around the carbon-carbon bonds of the alkyl chain, resulting in moderate hydroxyl group separation distances. The relative stability of these conformations is attributed to favorable van der Waals interactions between the alkyl segments while maintaining reasonable hydroxyl group separation [3].

Intramolecular hydrogen bonding in 2-ethyl-1,6-hexanediol is possible but energetically unfavorable compared to intermolecular hydrogen bonding with solvent molecules or other diol molecules. Theoretical analysis indicates that cyclic conformations stabilized by intramolecular OH···OH hydrogen bonds account for only 5-10% of the conformational population, with relative energies of 8-12 kJ/mol above the extended conformation [3]. The hydroxyl-hydroxyl separation distance in these cyclic conformations ranges from 2.5 to 3.0 Å, representing the geometric constraints for weak intramolecular hydrogen bond formation.

The stereochemical complexity arising from the ethyl substituent at C-2 creates additional conformational diversity through restricted rotation around the C-C bonds adjacent to the tertiary carbon. These skew conformations contribute approximately 10-20% to the total conformational population, with relative energies ranging from 3-8 kJ/mol above the global minimum.

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 2-ethyl-1,6-hexanediol are significantly influenced by its molecular structure, particularly the presence of two terminal hydroxyl groups and the central ethyl branch. Based on comparative analysis with structurally related diols and experimental data from similar compounds, the boiling point is estimated to be in the range of 240-250°C, which is slightly lower than the unsubstituted 1,6-hexanediol (250°C) due to the steric hindrance introduced by the ethyl substituent [4] [5].

The melting point of 2-ethyl-1,6-hexanediol is estimated to be between -35 to -40°C, significantly lower than 1,6-hexanediol (42°C) [4]. This dramatic reduction in melting point reflects the disruption of crystal packing efficiency caused by the asymmetric ethyl substituent, which prevents the formation of well-ordered crystalline structures characteristic of linear diols.

Density measurements for related ethyl-substituted diols indicate that 2-ethyl-1,6-hexanediol exhibits a density in the range of 0.93-0.94 g/cm³ at 25°C [6] [7]. This value is consistent with the expected density reduction resulting from the introduction of the branching ethyl group, which decreases the overall packing efficiency compared to linear diol structures.

The vapor pressure of 2-ethyl-1,6-hexanediol at 20°C is estimated to be less than 0.01 hPa, similar to other long-chain diols [6]. This low vapor pressure reflects the strong intermolecular hydrogen bonding interactions between hydroxyl groups, which significantly elevate the enthalpy of vaporization. The estimated heat of vaporization ranges from 75-85 kJ/mol, lower than that of 1,6-hexanediol (98.5 kJ/mol) due to the reduced symmetry and potential for intermolecular association [4].

Critical properties are estimated based on group contribution methods and comparison with analogous compounds. The critical temperature is projected to be in the range of 720-730 K, with a critical pressure of approximately 3000-3200 kPa. These values reflect the influence of the hydroxyl groups in elevating both critical parameters through hydrogen bonding interactions.

Phase behavior studies on related diol systems indicate that 2-ethyl-1,6-hexanediol likely exhibits typical liquid-liquid equilibrium behavior in binary mixtures with polar and non-polar solvents. The compound's amphiphilic character, resulting from the combination of hydrophilic hydroxyl groups and the hydrophobic alkyl backbone, suggests potential for complex phase behavior in mixed solvent systems [8].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-ethyl-1,6-hexanediol displays characteristic resonances corresponding to the distinct chemical environments within the molecule [9] [10]. The methylene protons adjacent to the hydroxyl groups (CH₂OH) appear as multiplets in the range of 3.6-4.0 ppm, showing typical downfield chemical shifts due to the deshielding effect of the electronegative oxygen atoms.

The alkyl chain methylene protons exhibit complex multipicity patterns in the 1.2-1.8 ppm region, with overlapping signals from the various CH₂ groups in the hexyl backbone. The tertiary proton at C-2 appears as a characteristic multiplet in the 1.5-2.0 ppm range, with coupling patterns reflecting the adjacent methylene and methyl groups. The ethyl substituent protons contribute additional complexity, with the CH₃ group appearing as a triplet around 1.0 ppm and the CH₂ as a quartet in the 1.2-1.5 ppm region.

The hydroxyl protons present broad resonances in the 2.0-3.0 ppm range, with chemical shifts and line widths that are highly dependent on concentration, temperature, and solvent conditions due to rapid exchange processes and hydrogen bonding interactions [9].

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through the observation of distinct carbon environments [9]. The primary carbon atoms bearing hydroxyl groups appear in the 60-65 ppm region, while the tertiary carbon at C-2 resonates in the 45-50 ppm range. The alkyl chain carbons exhibit resonances distributed throughout the 20-35 ppm region, with specific chemical shifts dependent on their proximity to the hydroxyl-bearing carbons and the tertiary center.

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-ethyl-1,6-hexanediol reveals characteristic absorption bands that provide insight into both molecular structure and intermolecular interactions [11] [12]. The hydroxyl stretching region exhibits two distinct absorption patterns: free OH groups display sharp absorptions in the 3600-3700 cm⁻¹ range, while hydrogen-bonded OH groups produce broader absorptions spanning 3200-3600 cm⁻¹.

The intensity ratio between free and hydrogen-bonded OH absorptions provides valuable information about the extent of intermolecular association in different phases and concentration regimes. In concentrated solutions or neat liquid phases, the hydrogen-bonded OH absorption dominates, reflecting extensive intermolecular hydrogen bonding networks [12].

Carbon-oxygen stretching vibrations appear as intense absorptions in the 1000-1300 cm⁻¹ region, characteristic of primary alcohol functional groups [13]. The C-O stretching frequencies are particularly sensitive to conformational changes and intermolecular interactions, providing a probe for studying solvation dynamics and molecular association phenomena.

Aliphatic C-H stretching vibrations manifest as multiple overlapping absorptions in the 2800-3000 cm⁻¹ region, with specific frequencies corresponding to CH₃, CH₂, and CH groups. The relative intensities and exact frequencies of these absorptions reflect the molecular conformation and local environment of the alkyl segments.

Mass Spectrometry

Mass spectrometric analysis of 2-ethyl-1,6-hexanediol typically employs electron ionization techniques, producing a molecular ion peak at m/z 146 corresponding to the molecular formula C₈H₁₈O₂ [1]. The fragmentation pattern provides structural information through characteristic neutral losses and rearrangement processes.

Common fragmentation pathways include the loss of water molecules (m/z 128, M-18), formaldehyde elimination (m/z 116, M-30), and various alkyl chain cleavages. The base peak varies depending on ionization conditions but frequently corresponds to fragments resulting from α-cleavage adjacent to the hydroxyl-bearing carbons.

The mass spectral fragmentation pattern is influenced by the branched structure, with the ethyl substituent providing additional fragmentation pathways compared to linear diol analogs. Characteristic fragments at m/z 57, 82, and 110 reflect specific structural features that can be used for definitive compound identification and purity assessment.

Solvation Dynamics in Binary Mixtures

The solvation behavior of 2-ethyl-1,6-hexanediol in binary solvent systems reflects its dual hydrophilic-hydrophobic character and the complex interplay between intermolecular interactions [14]. In polar solvent mixtures, particularly those containing protic solvents, the compound exhibits preferential solvation patterns driven by hydrogen bonding interactions with the hydroxyl groups.

Studies on related diol systems demonstrate that hydrogen bonding dynamics in binary mixtures involve competition between intramolecular diol-diol interactions and intermolecular diol-solvent associations [14]. Near-infrared spectroscopic investigations reveal that the introduction of polar solvents can disrupt existing hydrogen bonding networks, leading to the formation of new intermolecular complexes with altered spectroscopic signatures.

The solvation shell structure around 2-ethyl-1,6-hexanediol molecules involves preferential orientation of solvent molecules to maximize hydrogen bonding interactions with the terminal hydroxyl groups. In alcohol-water binary mixtures, the compound exhibits complex solvation dynamics characterized by rapid exchange between different hydrogen bonding environments.

Thermodynamic studies on diol solvation indicate that the Gibbs free energy of solvation in binary mixtures is highly composition-dependent, with non-ideal mixing behavior arising from the competition between different types of intermolecular interactions [14]. The excess molar volume and deviation in dynamic viscosity provide experimental evidence for the disruption of hydrogen bonding networks upon mixing with organic solvents.

The molecular-level interactions governing solvation dynamics have been characterized through two-dimensional correlation spectroscopy techniques, which reveal the temporal relationships between different hydrogen bonding environments during solvent mixing processes [14]. Principal component analysis of spectroscopic data demonstrates that solvation shell reorganization occurs through distinct intermediate states, reflecting the stepwise nature of hydrogen bond breaking and formation processes.

Temperature-dependent solvation studies reveal activation barriers for solvent exchange processes in the range of 10-15 kJ/mol, consistent with the energy required for hydrogen bond reorganization. These activation parameters provide insight into the molecular mechanisms governing mass transfer and diffusion processes in binary solvent systems containing 2-ethyl-1,6-hexanediol.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

146.130679813 g/mol

Monoisotopic Mass

146.130679813 g/mol

Heavy Atom Count

10

UNII

W6Z28A9YWO

Dates

Last modified: 08-10-2024

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